molecular formula C9H6F4O3 B1296881 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid CAS No. 70126-48-6

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Cat. No. B1296881
CAS RN: 70126-48-6
M. Wt: 238.14 g/mol
InChI Key: KXSUHQSIHGQDQV-UHFFFAOYSA-N
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Description

“3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid” is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .


Physical And Chemical Properties Analysis

“3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 288.4±40.0 °C at 760 mmHg, and a flash point of 128.2±27.3 °C . It has a molar refractivity of 45.1±0.3 cm3, and a molar volume of 164.7±3.0 cm3 .

Scientific Research Applications

Metal Complex and Coordination Polymers

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid derivatives have been employed in synthesizing metal complexes and coordination polymers. These compounds exhibit interesting structural properties and potential applications in gas sensing and fluorescence emission. For example, a study by Rad et al. (2016) on cobalt, copper, and zinc coordination polymers highlights their structural diversity and potential in sensing applications (Rad et al., 2016).

Fluorescence Probes

Derivatives of this compound have been used to develop novel fluorescence probes. These probes are effective in detecting highly reactive oxygen species (hROS), which are crucial in various biological and chemical processes. A paper by Setsukinai et al. (2003) elaborates on the development of such probes and their applications in visualizing oxidative stress in living cells (Setsukinai et al., 2003).

Luminescent Properties in Lanthanide Compounds

Another application is in enhancing the luminescent properties of lanthanide compounds. Research by Sivakumar et al. (2010, 2011) on lanthanide 4-benzyloxy benzoates demonstrates how electron-releasing or withdrawing substituents on benzoic acid derivatives can significantly influence the luminescence of lanthanide complexes (Sivakumar et al., 2010), (Sivakumar et al., 2011).

Liquid-Crystalline Properties

Benzoic acid derivatives have been studied for their liquid-crystalline properties. For instance, Kishikawa et al. (2008) explored the polymerization and structure of liquid-crystalline complexes involving benzoic acid derivatives, showing potential applications in materials science (Kishikawa et al., 2008).

properties

IUPAC Name

3-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSUHQSIHGQDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342109
Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

CAS RN

70126-48-6
Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Wang, CP Prouty, PD Pelton, M Yong… - Bioorganic & Medicinal …, 2010 - Elsevier
2,3-Dihydro-3,8-diphenylbenzo[1,4]oxazines were identified as a new class of potent cholesteryl ester transfer protein inhibitors. The most potent compound 6a (IC 50 =26nM) …
Number of citations: 42 www.sciencedirect.com
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
MI Leach, L Harbige, D RiddaII, K Franzmann - Synthesis, 2015 - gala.gre.ac.uk
N/k er K2 “m in which X and Y are each N or C with at least one of X and Y being N; Z is a single bond or an optionally substituted linking group R1 is hydrogen or a substituent group; …
Number of citations: 0 gala.gre.ac.uk
M Zeniya, E Matsuura, RL Coppel, M Eric… - J …, 2005 - talkingaboutthescience.com
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 7 talkingaboutthescience.com
KS Gibbs-Rein - 1983 - stars.library.ucf.edu
The syntheses of two classes pf compounds, diacylhydrazines and 2, 5-disubstituted 1, 3, 4-oxadiazoles, intended for subsequent investigation of pesticidal activity are discussed. The …
Number of citations: 2 stars.library.ucf.edu
BL Hodous, SD Geuns-Meyer, PE Hughes… - Bioorganic & medicinal …, 2007 - Elsevier
A novel class of selective Tie-2 inhibitors was derived from a multi-kinase inhibitor 1. By reversing the amide connectivity and incorporating aminotriazine or aminopyridine hinge-…
Number of citations: 36 www.sciencedirect.com

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